molecular formula C25H26N4O4S B7550344 N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide

Cat. No. B7550344
M. Wt: 478.6 g/mol
InChI Key: CDSMREQPBMZLSK-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide, also known as BZPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer activity, as well as potential use as a diagnostic tool for certain diseases.

Mechanism of Action

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide is believed to exert its effects through the inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes. By inhibiting these enzymes, N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in vivo. It has also been shown to have potential applications in the treatment of other diseases, such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide is its potential as a diagnostic tool for certain diseases, which could lead to earlier detection and more effective treatment. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide, including further studies on its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, there is potential for the development of new drugs based on the structure of N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide, which could have even greater efficacy and fewer side effects. Overall, N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide is a promising compound that has the potential to make a significant impact in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methoxyaniline and benzimidazole. The final product is obtained through the reaction of the intermediate with sulfamide.

properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-18-12-13-19(16-24(18)34(31,32)28-21-9-4-6-11-23(21)33-2)25(30)26-14-7-15-29-17-27-20-8-3-5-10-22(20)29/h3-6,8-13,16-17,28H,7,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMREQPBMZLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C=NC3=CC=CC=C32)S(=O)(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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